molecular formula C16H17NO3 B8684347 Desoxyanisoin Oxime

Desoxyanisoin Oxime

Cat. No. B8684347
M. Wt: 271.31 g/mol
InChI Key: HQIRMFJXORPNQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04327222

Procedure details

Desoxyanisoin (98%, 52.2 g., 0.2 mole) and hydroxylamine hydrochloride (15.3 g., 0.22 mole) are slurried in a mixture of methanol (300 ml) and water (200 ml) and sodium hydroxide (16 g., 0.4 mole) is added slowly. The mixture is stirred for 15 minutes, then placed in a hot water bath (70° C.) and stirred an additional hour. Methanol is then added to the hot mixture until solution is almost complete, the mixture is filtered and concentrated to remove most of the methanol, then cooled with the addition of ice-water. Filtered, dissolved the resulting solid in ethyl acetate, extracted with brine. Dried the organic layer (Na2SO4), filtered and concentrated to obtain 53.5 g (98.5%) of the oxime as a yellow solid.
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
98.5%

Identifiers

REACTION_CXSMILES
[C:1]1([C:9]([CH2:11][C:12]2[CH:19]=[CH:18][C:15]([O:16][CH3:17])=[CH:14][CH:13]=2)=O)[CH:8]=[CH:7][C:4]([O:5][CH3:6])=[CH:3][CH:2]=1.Cl.[NH2:21][OH:22].[OH-].[Na+]>CO.O>[C:1]1([C:9](=[N:21][OH:22])[CH2:11][C:12]2[CH:19]=[CH:18][C:15]([O:16][CH3:17])=[CH:14][CH:13]=2)[CH:8]=[CH:7][C:4]([O:5][CH3:6])=[CH:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
52.2 g
Type
reactant
Smiles
C1(=CC=C(OC)C=C1)C(=O)CC1=CC=C(OC)C=C1
Name
Quantity
15.3 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added slowly
CUSTOM
Type
CUSTOM
Details
placed in a hot water bath
STIRRING
Type
STIRRING
Details
(70° C.) and stirred an additional hour
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the methanol
TEMPERATURE
Type
TEMPERATURE
Details
cooled with the addition of ice-water
FILTRATION
Type
FILTRATION
Details
Filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved the resulting solid in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried the organic layer (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=C(OC)C=C1)C(CC1=CC=C(OC)C=C1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 53.5 g
YIELD: PERCENTYIELD 98.5%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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